molecular formula C19H24N8O2 B2424250 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034356-71-1

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2424250
CAS No.: 2034356-71-1
M. Wt: 396.455
InChI Key: DWABRFWWXZNZON-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound, characterized by a triazine core linked to a quinazoline derivative. Its unique structure and functional groups make it significant in multiple scientific fields.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O2/c1-25(2)18-22-15(23-19(24-18)26(3)4)11-20-16(28)9-10-27-12-21-14-8-6-5-7-13(14)17(27)29/h5-8,12H,9-11H2,1-4H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWABRFWWXZNZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis. Typically, the synthesis starts with the preparation of the triazine core, followed by the introduction of dimethylamino groups. The quinazoline moiety is then attached through a series of condensation reactions. The reaction conditions involve the use of organic solvents like dichloromethane and catalysts such as Lewis acids.

Industrial Production Methods: For large-scale production, this compound may be synthesized using continuous flow chemistry. This method increases efficiency and safety, allowing for precise control over reaction parameters. Industrial production often employs high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

  • Substitution: : Nucleophilic substitution reactions are common, with nucleophiles like hydroxide ions (OH-) targeting the triazine core.

Common Reagents and Conditions:

  • Oxidizing agents like KMnO4

  • Reducing agents such as H2/Pd

  • Solvents like dichloromethane, acetonitrile

Major Products:

  • Oxidation leads to the formation of quinazoline N-oxides.

  • Reduction may produce fully hydrogenated triazine derivatives.

  • Substitution reactions yield various substituted triazines and quinazolines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the design of new materials and catalysts.

Biology: In biological studies, it serves as a probe to investigate enzyme activities and protein interactions.

Medicine: Its structure-activity relationship (SAR) studies have shown potential in developing pharmaceuticals targeting specific enzymes and receptors.

Industry: In industrial applications, it acts as an intermediate in the synthesis of dyes and agrochemicals.

Mechanism of Action

This compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazine core can form coordination complexes with metal ions, influencing enzyme activities. The quinazoline moiety may interact with nucleotide-binding sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Compared to similar compounds, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its unique combination of triazine and quinazoline cores. This dual functionality provides enhanced versatility in chemical reactions and biological applications.

Similar Compounds:

  • Triazine derivatives like melamine

  • Quinazoline derivatives such as gefitinib

  • Other hybrid compounds with triazine-quinazoline linkages

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Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound notable for its potential biological activity. This compound integrates a triazine ring with dimethylamino substitutions and a quinazoline moiety, suggesting diverse pharmacological properties. Its structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N5OC_{15}H_{19}N_5O, with a molecular weight of approximately 343.435 g/mol. The unique combination of triazine and quinazoline structures contributes to its biological activity.

Property Value
Molecular FormulaC₁₅H₁₉N₅O
Molecular Weight343.435 g/mol
StructureChemical Structure

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The compound's structure enables it to bind effectively at active sites, modulating enzymatic pathways that can lead to inhibition or activation of various biological processes.

Biological Activity and Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. For instance:

  • Anticancer Activity : Quinazoline derivatives have shown promising results in inhibiting cancer cell lines. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cells, including lung cancer cell lines .
  • Antihypertensive Effects : Some quinazoline derivatives exhibit antihypertensive activity through their action on adrenergic receptors. This suggests that the compound may have potential applications in managing hypertension .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that related quinazoline compounds possess IC50 values ranging from 0.009 to 0.026 µM against EGFR (Epidermal Growth Factor Receptor), indicating strong inhibitory potential against cancer cell proliferation .
  • Antimicrobial Activity : Compounds with similar triazine structures have been evaluated for antimicrobial activity, showing effectiveness against various bacterial strains. This highlights the potential for this compound in developing new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. A key intermediate, 4,6-bis(dimethylamino)-1,3,5-triazine , is synthesized via Schiff base formation between melamine and 4-dimethylaminobenzaldehyde under reflux in ethanol . Subsequent functionalization with maleic or succinic anhydride in absolute ethanol generates oxazepine derivatives, as shown in Table 1. Characterization relies on IR (C=O, C=N stretches), 1H NMR^1 \text{H NMR} (aromatic protons, NH signals), and mass spectrometry (molecular ion peaks) .

Q. Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsCharacterization MethodsReference
Schiff Base Formation4-Dimethylaminobenzaldehyde, ethanol, refluxRecrystallization (ethanol)
Anhydride AdditionMaleic/succinic anhydride, ethanol, refluxIR, 1H NMR^1 \text{H NMR}, UV

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700–1725 cm1^{-1}) and triazine/quinazoline ring vibrations (C=N, ~1550–1600 cm1^{-1}) .
  • 1H NMR^1 \text{H NMR} : Resolves aromatic protons (δ 6.9–8.4 ppm), NH signals (δ 11–12 ppm), and methyl groups from dimethylamino substituents (δ 2.4–3.2 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • UV-Vis : Monitors conjugation in quinazoline and triazine moieties (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can researchers apply Design of Experiments (DoE) principles to optimize the synthesis of this compound?

  • Methodological Answer :
  • Variable Selection : Key factors include reaction temperature, solvent polarity (e.g., ethanol vs. DMF), stoichiometry, and catalyst loading .
  • Statistical Models : Use fractional factorial designs to minimize experimental runs while testing interactions between variables. For example, Central Composite Design (CCD) can optimize yield and purity .
  • Computational Integration : Pair DoE with quantum chemical calculations (e.g., reaction path searches) to predict optimal conditions, as demonstrated in ICReDD’s workflow for reaction design .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex heterocycles .
  • Byproduct Analysis : Use HPLC or LC-MS to detect impurities (e.g., unreacted starting materials, as seen in hydrolysis attempts ).
  • Isotopic Labeling : Introduce 15N^{15} \text{N} or 13C^{13} \text{C} labels to track reaction pathways and confirm bond formation .

Q. What mechanistic pathways are proposed for the formation of the oxazepine ring system in related triazine derivatives, and how can they be experimentally validated?

  • Methodological Answer :
  • Mechanism : Maleic anhydride reacts with Schiff bases via nucleophilic addition to the C=N bond, forming a seven-membered oxazepine ring through intramolecular cyclization .
  • Validation :
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates.
  • Isolation of Intermediates : Quench reactions at timed intervals to isolate and characterize transient species (e.g., enol intermediates) .
  • Computational Modeling : Use DFT calculations to compare energy barriers for competing pathways (e.g., 6- vs. 7-membered ring formation) .

Data Contradiction Analysis

Q. Example Scenario :

  • Conflict : 1H NMR^1 \text{H NMR} shows unexpected peaks at δ 5.5–6.0 ppm, suggesting incomplete reaction or byproducts.
  • Resolution :
    • Perform LC-MS to detect unreacted starting material (e.g., residual maleic anhydride or Schiff base).
    • Compare with hydrolysis experiments (e.g., acid/base treatment of intermediates to identify stability issues) .
    • Optimize purification (e.g., column chromatography with gradient elution) to isolate the target compound.

Key Research Findings Table

Q. Table 2: Spectral Data for Key Intermediates

Compound ClassIR (C=O, cm⁻¹)1H NMR^1 \text{H NMR} (δ, ppm)Mass Spec (m/z)Reference
Oxazepine Derivatives1700–172512.1 (-NH), 6.9–8.4 (Ar H)450–500 [M+H]+^+
Quinazoline-Triazine1550–16002.4–3.2 (-N(CH3_3)2_2)550–600 [M+H]+^+

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